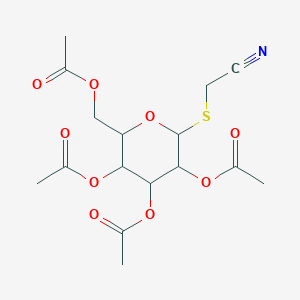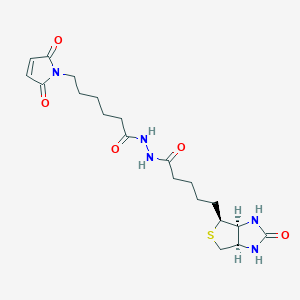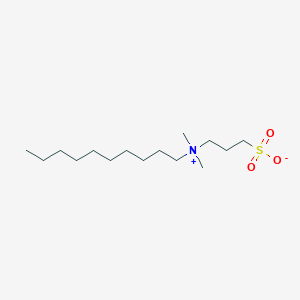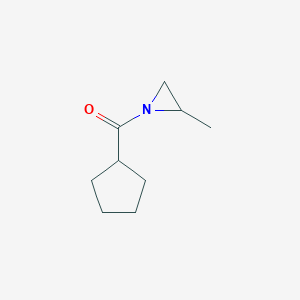
Cyanamide, 2-benzothiazolyl(1-methylethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanamide, 2-benzothiazolyl(1-methylethyl)-(9CI) is a chemical compound that has been used in scientific research for various purposes. It is an organic compound that has a molecular formula of C8H10N2S and a molecular weight of 166.24 g/mol.
Mécanisme D'action
The mechanism of action of Cyanamide, 2-benzothiazolyl(1-methylethyl)-(9CI) is not fully understood. However, it is believed that it acts as a nucleophile in organic reactions. It can also act as an oxidizing agent in certain reactions.
Effets Biochimiques Et Physiologiques
Cyanamide, 2-benzothiazolyl(1-methylethyl)-(9CI) has been shown to have some biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties. It has also been shown to have antitumor activity. In addition, it has been shown to have some neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyanamide, 2-benzothiazolyl(1-methylethyl)-(9CI) in lab experiments is its versatility. It can be used in a wide range of organic reactions. Another advantage is its relatively low cost. However, one limitation is its potential toxicity. It can be harmful if ingested or inhaled. Therefore, proper precautions should be taken when handling it.
Orientations Futures
In the future, Cyanamide, 2-benzothiazolyl(1-methylethyl)-(9CI) could be used in the synthesis of new biologically active compounds. It could also be used in the development of new catalysts for organic reactions. In addition, further research could be conducted to fully understand its mechanism of action and potential applications in various fields.
Conclusion:
Cyanamide, 2-benzothiazolyl(1-methylethyl)-(9CI) is an organic compound that has been widely used in scientific research for various purposes. Its versatility and relatively low cost make it an attractive reagent and catalyst in organic reactions. However, its potential toxicity should be taken into consideration when handling it. Further research could uncover new potential applications for this compound in the future.
Méthodes De Synthèse
The synthesis of Cyanamide, 2-benzothiazolyl(1-methylethyl)-(9CI) can be achieved through the reaction of benzothiazole-2-thiol and isopropylamine in the presence of cyanogen bromide. The reaction yields a white crystalline powder that is purified through recrystallization.
Applications De Recherche Scientifique
Cyanamide, 2-benzothiazolyl(1-methylethyl)-(9CI) has been widely used in scientific research for various purposes. It has been used as a reagent in the synthesis of other organic compounds. It has also been used as a catalyst in organic reactions. In addition, it has been used as a starting material in the synthesis of biologically active compounds.
Propriétés
Numéro CAS |
119283-38-4 |
|---|---|
Nom du produit |
Cyanamide, 2-benzothiazolyl(1-methylethyl)-(9CI) |
Formule moléculaire |
C11H11N3S |
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
1,3-benzothiazol-2-yl(propan-2-yl)cyanamide |
InChI |
InChI=1S/C11H11N3S/c1-8(2)14(7-12)11-13-9-5-3-4-6-10(9)15-11/h3-6,8H,1-2H3 |
Clé InChI |
HUWLHHUUVVBNSO-UHFFFAOYSA-N |
SMILES |
CC(C)N(C#N)C1=NC2=CC=CC=C2S1 |
SMILES canonique |
CC(C)N(C#N)C1=NC2=CC=CC=C2S1 |
Synonymes |
Cyanamide, 2-benzothiazolyl(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















